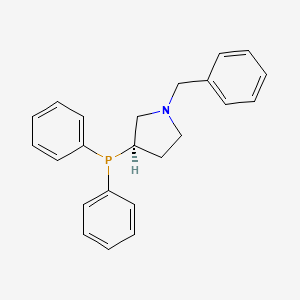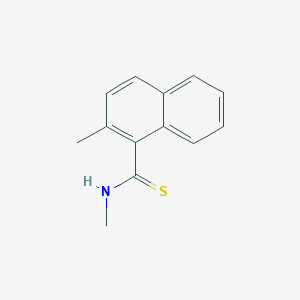
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are compounds containing two amino groups, which can participate in various chemical reactions and have diverse applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine typically involves the reaction of 2,2-diphenylethylamine with 2-methylbutan-2-ylamine in the presence of a suitable catalyst. The reaction conditions may include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Common solvents used in the synthesis include ethanol, methanol, or other polar solvents.
Catalyst: Acidic or basic catalysts may be used to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of N1-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions may lead to the formation of secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution Reagents: Halogenated compounds or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions or as a ligand in biochemical assays.
Industry: Utilized in the production of polymers, resins, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylpropyl)ethane-1,2-diamine
- N~1~-(2,2-Diphenylethyl)-N~2~-(2-ethylbutan-2-yl)ethane-1,2-diamine
Uniqueness
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine is unique due to its specific structural features, such as the presence of both 2,2-diphenylethyl and 2-methylbutan-2-yl groups. These structural elements may confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propiedades
Número CAS |
627520-23-4 |
|---|---|
Fórmula molecular |
C21H30N2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
N-(2,2-diphenylethyl)-N'-(2-methylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H30N2/c1-4-21(2,3)23-16-15-22-17-20(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,20,22-23H,4,15-17H2,1-3H3 |
Clave InChI |
HXAYSZFCAQPYLQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)NCCNCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)

![9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)-](/img/structure/B14240134.png)




![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)

![3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14240162.png)
![1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14240167.png)

![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)

